1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene
CAS No.: 167026-90-6
Cat. No.: VC0062538
Molecular Formula: C5F9I
Molecular Weight: 357.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 167026-90-6 |
|---|---|
| Molecular Formula | C5F9I |
| Molecular Weight | 357.94 |
| IUPAC Name | 1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene |
| Standard InChI | InChI=1S/C5F9I/c6-1(2(7)15)3(8,4(9,10)11)5(12,13)14 |
| SMILES | C(=C(F)I)(C(C(F)(F)F)(C(F)(F)F)F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Formula and Structural Features
The molecular formula of 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene is , with a molecular weight of 357.94 g/mol. The compound is characterized by the presence of multiple fluorine atoms (nine in total) and an iodine atom bonded to a butene backbone. The trifluoromethyl group () further contributes to its electronegativity and stability.
Structurally, the molecule consists of:
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A double bond at the - position.
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A trifluoromethyl substituent at .
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An iodine atom attached to .
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Fluorine atoms distributed across , , and .
These features impart unique steric and electronic properties to the compound.
Stereochemistry
The stereochemistry of the compound can exist in E or Z configurations depending on the spatial arrangement of substituents around the double bond. The Z configuration is particularly notable for its enhanced reactivity in certain chemical processes.
Synthesis Methods
Laboratory Synthesis
The synthesis of 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene typically involves:
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Radical Trifluoromethylation: This process uses reagents such as trifluoromethyl iodide () combined with radical initiators under controlled conditions.
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Fluorination: Fluorinated intermediates are treated with iodine sources to introduce the iodine atom at the desired position.
The reaction conditions often require polar solvents like acetonitrile or sulfolane to stabilize intermediates and facilitate product formation .
Industrial Production
Large-scale production employs specialized equipment to handle highly reactive fluorinated reagents safely. Rigorous purification steps such as distillation or chromatography are necessary to achieve high-purity products suitable for further applications.
Chemical Reactivity
Reaction Types
The compound exhibits diverse chemical reactivity due to its functional groups:
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Substitution Reactions: The iodine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
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Oxidation and Reduction: The iodine atom can participate in redox reactions altering its oxidation state.
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Coupling Reactions: Palladium-catalyzed cross-coupling reactions allow for the formation of carbon-carbon bonds using boronic acids or other coupling agents.
Mechanistic Insights
The presence of fluorine atoms enhances the electrophilicity of adjacent carbons while stabilizing reaction intermediates through inductive effects. The iodine atom facilitates oxidative addition and reductive elimination mechanisms commonly observed in organometallic chemistry .
Applications in Scientific Research and Industry
Synthetic Chemistry
The compound serves as a building block for synthesizing more complex fluorinated molecules. Its reactivity makes it valuable for introducing fluorine atoms into organic frameworks.
Materials Science
In industrial applications, it is used to produce specialty materials such as fluorinated polymers and surfactants that exhibit superior thermal stability and chemical resistance.
Biological Applications
Recent studies have explored its potential use in bioorthogonal chemistry for labeling biomolecules without interfering with biological processes . This opens avenues for applications in drug discovery and diagnostics.
Biological Activity
Pharmacokinetics
Fluorinated compounds are known for their altered pharmacokinetics due to increased electronegativity and lipophilicity imparted by fluorine atoms. These properties enhance their interaction with biological macromolecules such as proteins and nucleic acids.
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